molecular formula C11H10N2 B13936045 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile

2-((4-Ethynylphenyl)(methyl)amino)acetonitrile

Cat. No.: B13936045
M. Wt: 170.21 g/mol
InChI Key: MSHGTSPMKWQDSW-UHFFFAOYSA-N
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Description

2-((4-Ethynylphenyl)(methyl)amino)acetonitrile is an organic compound that features a nitrile group attached to an amino group, which is further connected to a phenyl ring substituted with an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile typically involves the reaction of 4-ethynylaniline with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethynylphenyl)(methyl)amino)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-((4-Ethynylphenyl)(methyl)amino)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: Similar structure but lacks the ethynyl and phenyl groups.

    4-Ethynylaniline: Contains the ethynyl and phenyl groups but lacks the nitrile group.

    N-Methylaminoacetonitrile: Contains the nitrile and amino groups but lacks the ethynyl and phenyl groups.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(4-ethynyl-N-methylanilino)acetonitrile

InChI

InChI=1S/C11H10N2/c1-3-10-4-6-11(7-5-10)13(2)9-8-12/h1,4-7H,9H2,2H3

InChI Key

MSHGTSPMKWQDSW-UHFFFAOYSA-N

Canonical SMILES

CN(CC#N)C1=CC=C(C=C1)C#C

Origin of Product

United States

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